![molecular formula C4H7NO2 B031196 1,3-Oxazinan-2-one CAS No. 5259-97-2](/img/structure/B31196.png)
1,3-Oxazinan-2-one
Overview
Description
1,3-Oxazinan-2-one is an organic compound with the empirical formula C4H7NO2 . It is used as a reactant in the preparation of HIV integrase inhibitors active against raltegravir resistant strains .
Synthesis Analysis
A high-yielding synthesis of 1,3-oxazinan-2-ones has been reported, starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates was achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . The reaction was carried out in neat EC, which acted both as a solvent and reagent . Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction .
Molecular Structure Analysis
The molecular structure of 1,3-Oxazinan-2-one consists of a six-membered ring containing one nitrogen atom, one oxygen atom, and four carbon atoms . The empirical formula is C4H7NO2, and the molecular weight is 101.10 .
Scientific Research Applications
Synthesis of 1,3-Oxazinan-2-ones
A high yielding synthesis of 1,3-oxazinan-2-ones has been reported, starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD). The formation of six-membered cyclic carbonates was achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .
Green Chemistry
The synthesis process of 1,3-oxazinan-2-ones is considered a part of Green Chemistry. The reactions have been carried out in neat as EC acted both as solvent and reagent. Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction .
Versatility in Application
The reaction resulted in general application on different substrates including an aryl bis(3-amino-proan-1-ol) compound . This shows the versatility of 1,3-Oxazinan-2-ones in various chemical reactions.
Carbonate Chemistry
1,3-Oxazinan-2-ones are involved in carbonate chemistry. They are synthesized via carbonate chemistry, which involves the reaction of 3-amino-1-propanols with ethylene carbonate .
Cyclic Carbamates
1,3-Oxazinan-2-ones are a type of cyclic carbamates. They are synthesized via a process that results in the formation of six-membered cyclic carbonates .
Industrial Applications
Since the 1980s, when it was first synthesized by a green process, dimethyl carbonate (DMC) has found ever-growing applications both in industrial and laboratory scale processes . Its success as a solvent and reagent can be ascribed to several highly appealing features, i.e., easy and clean synthesis, low toxicity, high selectivity, and flexible reactivity .
Safety and Hazards
Mechanism of Action
Target of Action
1,3-Oxazinan-2-one is a heterocyclic compound that has been found to have significant biological activities . Some 6-phenyl-1,3-oxazinan-2-one derivatives have been identified as inhibitors of phosphodiesterase IV . Phosphodiesterase IV is an enzyme involved in inflammatory responses, and its inhibition can be used as a remedy for inflammatory diseases and anti-asthmatics .
Mode of Action
The mode of action of 1,3-Oxazinan-2-one involves the formation of six-membered cyclic carbonates through an intermolecular cyclization reaction . This reaction is facilitated by the presence of a catalytic amount of triazabicyclodecene (TBD) and ethylene carbonate (EC) . The double B Ac 2 mechanism is involved in this cyclization reaction .
Result of Action
The result of the action of 1,3-Oxazinan-2-one, particularly its derivatives, includes potential therapeutic effects in treating various diseases. For instance, some 6-phenyl-1,3-oxazinan-2-one derivatives have shown effectiveness in defending against diabetes, cardiovascular diseases, HIV, and cancer .
Action Environment
The action of 1,3-Oxazinan-2-one can be influenced by various environmental factors. For instance, the synthesis of 1,3-Oxazinan-2-one is facilitated by the presence of ethylene carbonate (EC), which acts both as a solvent and a reagent . Furthermore, the catalyst used in the reaction, triazabicyclodecene (TBD), is resistant to strong acids and bases, allowing the reaction to proceed even in harsh conditions .
properties
IUPAC Name |
1,3-oxazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYELEBBISJGNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348917 | |
Record name | 1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazinan-2-one | |
CAS RN |
5259-97-2 | |
Record name | 1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazinan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Oxazinan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAH3JG2U25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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